7-((4-Benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate
Overview
Description
The compound “7-((4-Benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many bioactive molecules . Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
While specific synthesis methods for your compound were not found, there are general methods for synthesizing piperidine derivatives. For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound is related to the monoamine neurotransmitter system . The compound’s structure includes a 4-Benzylpiperidine moiety, which is known to act as a monoamine releasing agent . It has a selectivity for releasing dopamine versus serotonin, and is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound interacts with its targets by increasing the release of monoamines, particularly norepinephrine , into the synaptic cleft . This results in an increased concentration of these neurotransmitters, which can then bind to their respective receptors and induce a response .
Biochemical Pathways
The compound’s action on the monoamine neurotransmitter system can affect various biochemical pathways. By increasing the release of norepinephrine, it can enhance the activity of the sympathetic nervous system . This can lead to downstream effects such as increased heart rate and blood pressure .
Pharmacokinetics
The compound’s4-Benzylpiperidine moiety is known to have a fast onset of action and a short duration , which could influence its overall pharmacokinetic profile.
Result of Action
The increased release of monoamines, particularly norepinephrine, can have various molecular and cellular effects. For instance, it can enhance neuronal firing rates, stimulate the contraction of smooth muscle cells, and increase heart rate and blood pressure .
Properties
IUPAC Name |
7-[(4-benzylpiperidin-1-yl)methyl]-5-chloroquinolin-8-ol;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O.C2H2O4/c23-20-14-18(22(26)21-19(20)7-4-10-24-21)15-25-11-8-17(9-12-25)13-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,10,14,17,26H,8-9,11-13,15H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZAYQSTIYGYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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